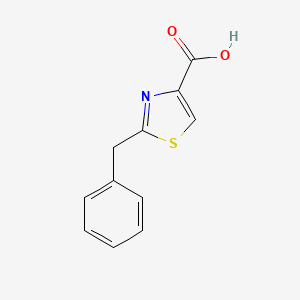

2-Benzyl-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVHURAIHESSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363440 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-44-6 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-Benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of a key thioamide intermediate, followed by a Hantzsch thiazole synthesis to construct the core heterocyclic ring, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are provided to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three-step sequence:

-

Step 1: Synthesis of 2-Phenylthioacetamide from phenylacetonitrile and hydrogen sulfide.

-

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate by reacting 2-phenylthioacetamide with ethyl bromopyruvate.

-

Step 3: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate to afford the final product, this compound.

This pathway is illustrated in the following diagram:

Caption: Three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Reaction Time (approx.) | Temperature | Yield (%) |

| 1 | Phenylacetonitrile, Hydrogen Sulfide | 2-Phenylthioacetamide | Pyridine, Triethylamine | - | 4-6 hours | Room Temperature | 85-95 |

| 2 | 2-Phenylthioacetamide, Ethyl Bromopyruvate | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | Ethanol | - | 3-5 hours | Reflux | 75-85 |

| 3 | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | This compound | Ethanol, Water | NaOH, then HCl | 1-2 hours | Reflux | 90-98 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenylthioacetamide

This procedure is adapted from standard methods for the synthesis of thioamides from nitriles.

Materials:

-

Phenylacetonitrile

-

Pyridine

-

Triethylamine

-

Hydrogen sulfide gas

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., a bleach solution), dissolve phenylacetonitrile (1 equivalent) in a mixture of pyridine and triethylamine (e.g., a 1:1 mixture, 5-10 volumes).

-

Cool the solution in an ice bath.

-

Bubble hydrogen sulfide gas through the stirred solution at a moderate rate for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S.

-

Pour the reaction mixture into ice-cold water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenylthioacetamide.

-

The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexane.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

This protocol is based on the classical Hantzsch thiazole synthesis.

Materials:

-

2-Phenylthioacetamide (from Step 1)

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylthioacetamide (1 equivalent) in absolute ethanol (10-15 volumes).

-

To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

This final step involves the saponification of the ester to the carboxylic acid.[1]

Materials:

-

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (from Step 2)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated or 6 M)

Procedure:

-

Dissolve ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v, 10 volumes).

-

Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.[1]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of 3-4 with hydrochloric acid.[1] A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

If necessary, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Logical workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, comprising a thiazole ring, a carboxylic acid moiety, and a benzyl group, suggest potential applications as a pharmacophore or a functional building block. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 (thiazole) | ~8.0 - 8.5 | s | 1H | Thiazole ring proton |

| H-aromatic (benzyl) | ~7.2 - 7.4 | m | 5H | Phenyl ring protons |

| H-methylene (benzyl) | ~4.2 - 4.5 | s | 2H | -CH₂- group |

| H-carboxylic acid | > 10 (broad) | s | 1H | -COOH proton |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C=O (carboxylic acid) | ~165 - 175 | Carboxylic acid carbonyl |

| C-2 (thiazole) | ~160 - 170 | Thiazole ring carbon |

| C-4 (thiazole) | ~140 - 150 | Thiazole ring carbon |

| C-5 (thiazole) | ~125 - 135 | Thiazole ring carbon |

| C-aromatic (benzyl, quat.) | ~135 - 140 | Phenyl ring quaternary carbon |

| C-aromatic (benzyl) | ~127 - 130 | Phenyl ring CH carbons |

| C-methylene (benzyl) | ~35 - 45 | -CH₂- group |

Table 2: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium-Weak | C-H stretch (aromatic and thiazole) |

| ~2900-3000 | Weak | C-H stretch (methylene) |

| 1680-1720 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium | C=C and C=N stretch (aromatic and thiazole rings) |

| ~1450, ~1495 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Medium-Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Table 3: Predicted Mass Spectrometry (MS) Data [1]

| Ion/Adduct | Predicted m/z |

| [M+H]⁺ | 220.0427 |

| [M+Na]⁺ | 242.0246 |

| [M-H]⁻ | 218.0281 |

| [M]⁺ | 219.0349 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is crucial as the acidic proton of the carboxylic acid is exchangeable and may not be observed in protic solvents like D₂O or Methanol-d₄.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the exterior with a tissue dampened with acetone or ethanol to remove any fingerprints or dust.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the prepared sample (ATR with sample or KBr pellet in a holder) into the sample compartment of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The data is usually an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the range of µg/mL to ng/mL.

-

The solvent choice will depend on the ionization technique used.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with a liquid chromatograph for LC-MS).

-

Ionize the sample using a suitable technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules like carboxylic acids, which can be run in either positive or negative ion mode.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak (or pseudomolecular ions like [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.

-

Examine the fragmentation pattern to gain structural information. For this compound, characteristic fragments may arise from the loss of CO₂, the carboxylic acid group, or cleavage of the benzyl group.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

"2-Benzyl-1,3-thiazole-4-carboxylic acid" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, a representative member of this class. The guide details the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes. While a specific crystal structure for this compound is not publicly available as of this writing, this document outlines the expected experimental protocols and presents illustrative data based on the analysis of closely related thiazole derivatives.[1][2][4][5]

Introduction

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[3] This scaffold is present in numerous natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][5] The substituent at the 2-position, a benzyl group in this case, and the carboxylic acid at the 4-position can significantly influence the molecule's biological activity and its solid-state properties.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information provides invaluable insights into molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. Such data are fundamental for understanding the physicochemical properties of a compound and for designing new molecules with improved efficacy and specificity.

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis

-

Thioamide Formation: Phenylacetic acid is converted to its corresponding thioamide, 2-phenylthioacetamide, by reaction with a thionating agent such as Lawesson's reagent or by conversion to the acid chloride followed by reaction with ammonium sulfide.

-

Cyclocondensation: The 2-phenylthioacetamide is then reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.

-

Hydrolysis: The resulting ethyl 2-benzyl-1,3-thiazole-4-carboxylate is hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to yield the pure compound. The purity and identity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several crystallization techniques can be employed.

Experimental Protocol: Crystallization

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals may form.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, leading to crystallization.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Illustrative Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained from a successful crystal structure analysis of this compound. The values presented are hypothetical and are based on typical values for small organic molecules.

| Parameter | Illustrative Value |

| Chemical Formula | C11H9NO2S |

| Formula Weight | 219.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |

| Volume | 975 Å3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.49 g/cm3 |

| Absorption Coefficient | 0.28 mm-1 |

| F(000) | 456 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5600 |

| Independent reflections | 2200 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F2 | 1.05 |

Structural Insights

A detailed analysis of the crystal structure would reveal key features such as:

-

Molecular Conformation: The dihedral angle between the thiazole and benzyl rings.

-

Bond Lengths and Angles: Comparison with standard values to identify any unusual geometric features.

-

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the carboxylic acid group, which often forms dimers. Pi-stacking interactions between the aromatic rings may also be observed.

-

Crystal Packing: How the molecules are arranged in the crystal lattice, which influences the material's physical properties.

Workflow for Crystal Structure Analysis

The overall process from synthesis to final structural analysis is depicted in the following workflow diagram.

Conclusion

The crystal structure analysis of this compound and its analogs provides essential information for understanding their chemical and biological properties. This technical guide has outlined the key experimental protocols and the expected outcomes of such an analysis. The detailed structural data obtained from these methods are critical for the rational design of new therapeutic agents and for advancing our knowledge in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Hantzsch thiazole synthesis for 2-benzyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, specifically as it applies to the preparation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Thiazole derivatives are significant scaffolds in pharmaceuticals due to their diverse biological activities.[1] The Hantzsch synthesis, first described in 1887, remains a fundamental and high-yielding method for constructing the thiazole ring from α-haloketones and thioamides.[2][3]

Overall Synthesis Pathway

The synthesis of this compound via the Hantzsch method is typically a two-step process. The first step involves the cyclocondensation of a thioamide (2-phenylthioacetamide) with an α-halo-β-ketoester (ethyl 2-chloroacetoacetate) to form the corresponding thiazole ester. The second step is the subsequent hydrolysis of the ester to yield the final carboxylic acid product.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[1][4] It begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[5]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

The following protocols are adapted from established Hantzsch synthesis procedures and standard ester hydrolysis methods.[1][6]

Part 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

Materials:

-

2-Phenylthioacetamide

-

Ethanol (or other suitable solvent like methanol)[1]

-

Sodium bicarbonate (or other mild base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylthioacetamide (1.0 eq) in ethanol.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate to precipitate the product. The initial product may form as an HBr or HCl salt which is more soluble.[5]

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 2: Hydrolysis to this compound

Materials:

-

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (crude or purified)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)[6]

-

Tetrahydrofuran (THF) and Water (as solvent system)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

In a round-bottom flask, suspend ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.[6]

-

Add lithium hydroxide monohydrate (approx. 4.0 eq) to the stirred mixture.

-

Stir the reaction at room temperature overnight (approx. 16 hours) or until TLC analysis indicates the complete consumption of the starting ester.[6]

-

After the reaction is complete, cool the mixture in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the synthesis, based on analogous procedures reported in the literature.

Table 1: Hantzsch Condensation Reaction Parameters

| Parameter | Value/Range | Reference |

| Reactant Molar Ratio | 1:1 (Thioamide:Haloketone) | [3] |

| Solvent | Ethanol, Methanol | [1][5] |

| Temperature | Reflux (65-80 °C) | [3] |

| Reaction Time | 2 - 4 hours | [9] |

| Typical Yield | 70 - 95% | [3][10] |

Table 2: Ester Hydrolysis (Saponification) Parameters

| Parameter | Value/Range | Reference |

| Base | LiOH·H₂O or NaOH | [6][11] |

| Solvent System | THF / Water | [6] |

| Temperature | Room Temperature | [10] |

| Reaction Time | 12 - 18 hours | [6] |

| Typical Yield | > 90% | [12] |

Experimental Workflow

The logical flow of the entire synthesis, from initial reaction to final product analysis, is a critical component of a reproducible scientific endeavor.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient pathway for the preparation of this compound. By following a two-step sequence of condensation and hydrolysis, the target molecule can be obtained in good yields. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related thiazole compounds for applications in drug discovery and materials science.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details the necessary starting materials, key chemical transformations, and optimized reaction conditions.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between a thioamide and an α-haloketone. For the specific synthesis of the target molecule, the key starting materials are 2-phenylthioacetamide and an ester of 3-halo-2-oxopropanoic acid , such as ethyl bromopyruvate. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

The overall synthetic pathway can be visualized as a two-step process:

-

Cyclocondensation: Formation of the thiazole ring by reacting 2-phenylthioacetamide with ethyl bromopyruvate to yield ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

Starting Materials and Key Intermediates

A successful synthesis relies on the quality and purity of the starting materials. The primary components for this synthesis are:

-

2-Phenylthioacetamide: This thioamide provides the benzyl group at the 2-position of the thiazole ring. It can be prepared from phenylacetonitrile and a source of hydrogen sulfide, or from phenylacetyl chloride and a sulfide salt.

-

Ethyl Bromopyruvate: This α-haloester serves as the three-carbon backbone for the thiazole ring, ultimately forming the 4-carboxylic acid group after hydrolysis. It is a commercially available reagent.

The key intermediate in this synthesis is ethyl 2-benzyl-1,3-thiazole-4-carboxylate , which is isolated before the final hydrolysis step.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This procedure outlines the cyclocondensation reaction to form the thiazole ring.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl bromopyruvate (1 to 1.2 equivalents) to the solution.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

This step converts the intermediate ester into the final carboxylic acid.

Reaction Scheme:

Procedure:

-

Dissolve ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2 to 3 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1 to 4 hours, with reaction progress monitored by TLC.

-

After the hydrolysis is complete, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 using a dilute acid, such as hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

| Parameter | Value | Reference |

| Starting Materials | 2-Phenylthioacetamide, Ethyl Bromopyruvate | |

| Solvent | Ethanol | |

| Reaction Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 2 - 6 hours | |

| Yield | 75 - 85% | |

| Purification Method | Recrystallization or Column Chromatography |

Table 2: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |

| Reagents | Sodium Hydroxide, Hydrochloric Acid | |

| Solvent | Ethanol/Water | |

| Reaction Temperature | Room Temperature to 60 °C | |

| Reaction Time | 1 - 4 hours | |

| Yield | 85 - 95% | |

| Purification Method | Precipitation and Filtration |

Mandatory Visualizations

Synthetic Pathway Diagram

An In-Depth Technical Guide on the Physicochemical Properties of 2-Benzyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are also included.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | |

| Molecular Weight | 219.26 g/mol | [1][2] |

| Predicted XlogP | 2.8 | [1] |

| Melting Point | Not Experimentally Determined | |

| Boiling Point | Not Experimentally Determined | |

| Aqueous Solubility | Not Experimentally Determined | |

| pKa | Not Experimentally Determined |

XlogP is a computed measure of a compound's lipophilicity, which can influence its membrane permeability and overall distribution in the body.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3][4][5][6] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, a plausible approach involves the reaction of ethyl 2-benzylthioacetamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the Hantzsch synthesis of related thiazole derivatives and may require optimization for the specific synthesis of this compound.

Materials:

-

Ethyl 2-benzylthioacetamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction vessel with reflux condenser

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-benzylthioacetamide in ethanol.

-

Addition of α-haloketone: To the stirred solution, add an equimolar amount of ethyl bromopyruvate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Hydrolysis: Add a solution of sodium hydroxide in water to the reaction mixture and stir at room temperature to hydrolyze the ester.

-

Acidification: After hydrolysis is complete (as monitored by TLC), carefully acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Potential Biological Activity and Signaling Pathway

Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] A significant body of research suggests that many thiazole-containing compounds exert their anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][11][12][13] These enzymes are pivotal in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

While direct experimental evidence for the specific interaction of this compound with COX and LOX enzymes is not yet available, its structural similarity to known inhibitors suggests it may act through a similar mechanism.

The Arachidonic Acid Cascade and Potential Inhibition

The inflammatory response is mediated by a complex signaling cascade. When a cell is stimulated by inflammatory signals, phospholipase A₂ is activated, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are involved in inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX) convert arachidonic acid into leukotrienes, which are potent chemoattractants and mediators of inflammation.

Dual inhibitors of COX and LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Signaling Pathway Diagram

Conclusion

This compound presents an interesting scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological targets, the information presented in this guide provides a solid foundation for future research. The proposed synthetic route via the Hantzsch reaction is a well-established and versatile method for obtaining this class of compounds. Furthermore, the potential for this molecule to act as a dual inhibitor of COX and LOX enzymes offers a compelling rationale for its further investigation as a novel anti-inflammatory agent. Future studies should focus on obtaining experimental data for the key physicochemical parameters, optimizing the synthetic protocol, and conducting in vitro and in vivo assays to confirm its biological activity and elucidate its precise mechanism of action.

References

- 1. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Benzyl-thiazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Benzyl-1,3-thiazole-4-carboxylic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a general synthesis protocol, and discusses the potential therapeutic applications based on the known biological activities of the broader thiazole class of compounds.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| CAS Number | 36916-44-6 |

| InChI Key | OUVVHURAIHESSK-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of 2-substituted-1,3-thiazole-4-carboxylic acids can be achieved through various synthetic routes. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. Below is a generalized experimental protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme: A common approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, phenylthioacetamide and a 3-halo-2-oxobutanoic acid derivative would be suitable starting materials.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of phenylthioacetamide and ethyl 3-bromo-2-oxobutanoate in a suitable solvent such as ethanol or acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification of Ester Intermediate: The resulting crude product, the ethyl ester of this compound, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Hydrolysis: The purified ester is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.

-

Final Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Potential Biological Significance and Therapeutic Applications

The thiazole nucleus is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds. While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of thiazole derivatives has demonstrated a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Thiazole-containing molecules have been reported to exhibit activities including:

-

Anti-inflammatory: Certain thiazole derivatives have been investigated as inhibitors of inflammatory pathways.

-

Antimicrobial: The thiazole ring is a key component in some antibacterial and antifungal agents.

-

Anticancer: Various substituted thiazoles have shown promise as antiproliferative agents, acting on a range of cellular targets.

-

Antiviral: The structural motif is present in some antiviral medications.

Given this context, this compound is a compound of significant interest for screening in various biological assays to uncover its potential therapeutic value.

Logical Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel chemical entity like this compound in a drug discovery context.

Caption: A generalized workflow from chemical synthesis to biological screening.

Solubility Profile of 2-benzyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-benzyl-1,3-thiazole-4-carboxylic acid. Due to the limited availability of public quantitative data for this specific compound, this document presents an illustrative solubility profile in common laboratory solvents, alongside detailed experimental protocols for determining solubility. The methodologies outlined are based on established standards in the pharmaceutical sciences to ensure reproducibility and accuracy.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1] Its structure, featuring both a carboxylic acid group and a benzyl moiety, suggests a complex solubility behavior influenced by solvent polarity and pH.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common laboratory solvents at ambient temperature (25°C). This data is provided for illustrative purposes to guide researchers in solvent selection for various applications such as synthesis, purification, and formulation.

| Solvent | Solvent Type | Illustrative Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 2 - 5 |

| Isopropanol | Polar Protic | 1 - 2 |

| Acetone | Polar Aprotic | 10 - 20 |

| Acetonitrile | Polar Aprotic | 5 - 10 |

| Dichloromethane | Halogenated | 1 - 2 |

| Tetrahydrofuran (THF) | Ether | 20 - 30 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Hexane | Nonpolar | < 0.1 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual solubility values should be determined experimentally.

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is crucial for research and development. The "shake-flask method" is a widely recognized and reliable technique for determining equilibrium solubility.[2]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound.[2][3]

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Prepare separate vials for each solvent to be tested.

2. Equilibration:

-

Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer.

-

The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours.[2] Preliminary studies may be needed to determine the optimal time.[4]

3. Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[2] It is crucial to avoid any temperature changes during this step that could alter the solubility.

4. Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

5. Data Analysis:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.[3]

Factors Influencing Solubility

The solubility of an organic compound is governed by several factors, primarily the interplay between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

-

Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5][6] The presence of both polar (carboxylic acid) and nonpolar (benzyl group) regions in this compound suggests it will have moderate solubility in a range of solvents.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor will enhance its solubility in protic solvents like alcohols.

-

Molecular Size: Generally, larger molecules are less soluble than smaller ones in a given solvent.[6]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6]

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches to quantify it. Researchers are encouraged to perform their own solubility studies to obtain precise data relevant to their specific applications.

References

"2-Benzyl-1,3-thiazole-4-carboxylic acid" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-1,3-thiazole-4-carboxylic acid, focusing on its chemical identity, synthesis, and characterization. Due to the limited publicly available data, this guide synthesizes information from general methodologies for related compounds to present a predictive profile for the target molecule.

Chemical Identifiers and Properties

This compound is a heterocyclic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules.[1][2] The key chemical identifiers and predicted properties for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 36916-44-6 | |

| Molecular Formula | C₁₁H₉NO₂S | [3] |

| Molecular Weight | 219.26 g/mol | [3] |

| InChI Key | OUVVHURAIHESSK-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)c1sc(Cc2ccccc2)nc1 | [3] |

| Predicted XlogP | 2.8 | [3] |

Synthesis Methodology

A proposed synthetic workflow for this compound is outlined below. This protocol is a general representation and may require optimization for specific laboratory conditions.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethyl 2-chloroacetoacetate (or a similar α-halo-β-ketoester)

-

2-Phenylthioacetamide

-

Ethanol

-

Sodium hydroxide (for saponification)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure:

-

Thiazole Ring Formation:

-

In a round-bottom flask, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, ethyl 2-benzyl-1,3-thiazole-4-carboxylate, is then purified, typically by recrystallization from a suitable solvent like ethanol.

-

-

Saponification:

-

The purified ethyl 2-benzyl-1,3-thiazole-4-carboxylate is dissolved in an ethanolic solution of sodium hydroxide.

-

The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the ester, as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

-

Acidification and Isolation:

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

The solid is washed with cold water to remove any inorganic impurities and then dried under vacuum to yield the final product.

-

Logical Workflow for the Proposed Synthesis

Caption: Proposed Hantzsch synthesis workflow for this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Predicted spectral data based on the compound's structure are as follows:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and methylene), a signal for the thiazole ring proton, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm).[5] |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), carbons of the thiazole ring, and carbons of the benzyl group.[6] |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (219.26 g/mol ). |

Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and databases did not yield any specific information on the biological activity or the mechanism of action of this compound. While the thiazole scaffold is a common feature in many biologically active compounds with a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological profile of this particular derivative remains uncharacterized in the public domain.[1][2]

Consequently, no signaling pathways or experimental workflows for biological assays can be provided at this time. Further research would be required to elucidate the potential therapeutic applications of this compound.

Experimental Workflow for Compound Evaluation (Hypothetical)

Caption: A general, hypothetical workflow for the initial biological evaluation of a novel compound.

References

- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Application Notes and Protocols: "2-Benzyl-1,3-thiazole-4-carboxylic acid" as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Benzyl-1,3-thiazole-4-carboxylic acid as a foundational scaffold in the synthesis of diverse molecular architectures with potential therapeutic applications. The inherent functionalities of this building block—a carboxylic acid amenable to various coupling reactions and a thiazole core known for its presence in numerous biologically active compounds—make it a valuable starting material in medicinal chemistry and drug discovery.

Introduction to a Privileged Scaffold

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions contributes to its frequent role in the design of enzyme inhibitors and receptor modulators. The 2-benzyl substituent provides a lipophilic handle that can be oriented into hydrophobic pockets of biological targets, while the carboxylic acid at the 4-position serves as a versatile anchor for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

Derivatives of the thiazole nucleus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This document outlines key synthetic transformations of this compound and discusses the potential biological relevance of the resulting compounds.

Key Synthetic Applications

This compound is an excellent starting material for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group. The two most common and highly useful transformations are the formation of amides and esters.

Amide Synthesis

The synthesis of amides from this compound allows for the introduction of a diverse range of substituents, which is a cornerstone of modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Amide bond formation can be achieved using a variety of coupling agents.

Ester Synthesis

Esterification of the carboxylic acid moiety can be employed to enhance lipophilicity, improve cell permeability, or to develop prodrug strategies. The resulting esters can also serve as intermediates for further chemical modifications.

Data Presentation: Representative Synthetic Transformations

The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives of this compound. Please note that these are representative examples based on established synthetic methodologies, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of N-substituted-2-benzyl-1,3-thiazole-4-carboxamides

| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | HATU, DIPEA | DMF | 4 | 85 |

| 4-Fluoroaniline | EDC, HOBt | DCM | 12 | 78 |

| Benzylamine | T3P | Ethyl Acetate | 2 | 90 |

| Piperidine | SOCl₂ then amine | Toluene | 3 | 82 |

| Glycine methyl ester | PyBOP, DIPEA | DMF | 6 | 75 |

Table 2: Synthesis of this compound esters

| Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | 12 | 92 |

| Ethanol | H₂SO₄ (cat.) | Ethanol | 12 | 90 |

| Isopropanol | DCC, DMAP | DCM | 6 | 85 |

| Benzyl alcohol | p-TSA | Toluene | 24 | 78 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative amide and ester derivatives of this compound.

Protocol 1: Synthesis of N-Aryl-2-benzyl-1,3-thiazole-4-carboxamide using HATU Coupling

This protocol describes a general procedure for the synthesis of an N-aryl amide derivative.

Workflow for Amide Synthesis using HATU

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add the substituted aniline, HATU, and DIPEA.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-benzyl-1,3-thiazole-4-carboxamide.

Protocol 2: Fischer Esterification for the Synthesis of Methyl 2-benzyl-1,3-thiazole-4-carboxylate

This protocol outlines the acid-catalyzed esterification of the starting material with methanol.

Workflow for Fischer Esterification

Application Notes and Protocols: Synthesis and Evaluation of Novel 2-Benzyl-1,3-thiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from 2-benzyl-1,3-thiazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The document outlines the synthesis of the core molecule, subsequent derivatization via amide coupling, and methods for evaluating their biological activity. Potential signaling pathways implicated in the action of these derivatives, such as in cancer and inflammation, are also visualized.

Synthesis of this compound

The foundational step involves the synthesis of the core heterocyclic structure, this compound. This can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route adapted from established methods for thiazole synthesis.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Phenylacetamide

-

Lawesson's reagent or Phosphorus Pentasulfide

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

Thioamide Formation: In a round-bottom flask, dissolve phenylacetamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring at room temperature. Heat the mixture to 80°C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting thioamide by column chromatography on silica gel.

-

Hantzsch Thiazole Synthesis: Dissolve the purified thioamide (1 equivalent) in ethanol in a round-bottom flask. Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution. Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Work-up and Purification of Ester: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate by column chromatography.

-

Hydrolysis to Carboxylic Acid: Dissolve the purified ester (1 equivalent) in a mixture of ethanol and 1M aqueous sodium hydroxide solution (1:1 v/v). Stir the mixture at 60°C for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of Novel Amide Derivatives

The carboxylate group of this compound is a versatile handle for the synthesis of a diverse library of amide derivatives. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Amide Coupling Procedure

This protocol details a general method for the synthesis of amide derivatives from this compound and a variety of primary or secondary amines.

Materials:

-

This compound

-

Substituted amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF or DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

Quantitative Data for Synthesized Derivatives

The following table summarizes the characterization data for a series of synthesized 4-benzyl-1,3-thiazole derivatives, demonstrating the versatility of the synthetic approach.[1][2]

| Compound ID | R Group (at position 2) | R' Group (at position 5) | Yield (%) | Melting Point (°C) |

| RS13 | Anilino | 4-Chlorophenylcarbonyl | - | 140-141 |

| RS31 | Ethyl Carbamate | 4-Methoxyphenylcarbonyl | - | 142-143 |

| RS43 | Methyl Carbamate | 4-Chlorophenylcarbonyl | - | 152-153 |

Note: Yields are often variable and depend on the specific substrates and reaction conditions.

Biological Activity and Signaling Pathways

Derivatives of the thiazole scaffold have shown promising biological activities, particularly as anticancer and anti-inflammatory agents.[3][4][5][6] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity

Thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][7][8][9]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-benzyl-1,3-thiazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][10]

Caption: Inhibition of COX and LOX pathways by 2-benzyl-1,3-thiazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives.

Caption: General workflow for synthesis and evaluation of 2-benzyl-1,3-thiazole derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols: 2-Benzyl-1,3-thiazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-benzyl-1,3-thiazole-4-carboxylic acid as a key scaffold in the synthesis of bioactive molecules. This document includes quantitative data on the biological activity of derived compounds, detailed experimental protocols for their synthesis, and visualizations of the relevant biological pathways and experimental workflows.

Introduction